molecular formula C12H14N2O2 B1394024 5-Methoxy-2-morpholin-4-ylbenzonitrile CAS No. 1287217-53-1

5-Methoxy-2-morpholin-4-ylbenzonitrile

Cat. No. B1394024
M. Wt: 218.25 g/mol
InChI Key: LVAMPJYCVVDHAP-UHFFFAOYSA-N
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Description

5-Methoxy-2-morpholin-4-ylbenzonitrile, also known as MMN or Roxadustat, is a novel hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has been extensively studied in the scientific community for its potential therapeutic applications. It has a molecular weight of 218.26 .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-morpholin-4-ylbenzonitrile is C12H14N2O2 . The InChI code is 1S/C12H14N2O2/c1-15-11-2-3-12(10(8-11)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-2-morpholin-4-ylbenzonitrile include a molecular weight of 218.26 .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Methoxy-2-morpholin-4-ylbenzonitrile and its derivatives are primarily utilized in chemical synthesis processes. These compounds serve as intermediates or reactants in the synthesis of various pharmacologically active molecules.

  • Intermediate in Gefitinib Synthesis :5-Methoxy-2-morpholin-4-ylbenzonitrile derivatives have been used in the synthesis of Gefitinib, a medication primarily used for the treatment of certain breast, lung, and other cancers. The synthesis involves a series of reactions including transfer hydrogenation and Dimroth rearrangement, yielding Gefitinib with an overall yield of about 66% (Jin et al., 2005).

  • Src Kinase Inhibition :Derivatives of 5-Methoxy-2-morpholin-4-ylbenzonitrile have been optimized to function as potent inhibitors of Src kinase activity, which is significant in cancer research and treatment. Specific modifications in the chemical structure led to enhanced inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

  • Molluscicidal Agent :A 5-chlorosalicylic acid derivative incorporating a morpholine moiety, synthesized through a two-step process, has shown significant molluscicidal effects (Duan et al., 2014).

  • Inhibitor of α-Glucosidase :A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives, including those with methoxy groups on the phenyl ring, have been synthesized and exhibited considerable α-glucosidase inhibitory potential. These findings have potential implications in diabetes research (Menteşe et al., 2020).

Analytical and Quality Control Methods

5-Methoxy-2-morpholin-4-ylbenzonitrile and related compounds are also utilized in developing analytical methods for quality control in pharmaceutical manufacturing.

  • HPLC-DMD Method for Impurities Determination :A sensitive, efficient, and selective HPLC determination method has been developed and validated for the detection of intermediates and technological contaminations in bulk drugs of morpholin-4-ium derivatives. This method is crucial for ensuring the quality and safety of pharmaceutical products (Varynskyi & Kaplaushenko, 2017).

properties

IUPAC Name

5-methoxy-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-2-3-12(10(8-11)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMPJYCVVDHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267235
Record name Benzonitrile, 5-methoxy-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-morpholin-4-ylbenzonitrile

CAS RN

1287217-53-1
Record name Benzonitrile, 5-methoxy-2-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 5-methoxy-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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